Fmoc-Thr(beta-D-Glc(Ac)4)-OH (CAS 130548-92-4) is a specialized, pre-glycosylated amino acid building block engineered for Fmoc-based solid-phase peptide synthesis (SPPS). It consists of an Fmoc-protected L-threonine core orthogonally modified with a peracetylated beta-D-glucose moiety at the side-chain hydroxyl. In industrial and advanced academic procurement, this compound is selected because the O-acetyl protecting groups are completely stable to standard SPPS reagents—including piperidine for Fmoc removal and trifluoroacetic acid (TFA) for resin cleavage—while remaining easily cleavable under mild basic conditions post-synthesis. This precise protection strategy enables the direct, stepwise assembly of structurally defined O-linked glycopeptides without the need for complex, low-yield post-translational chemical glycosylation steps [1].
Attempting to substitute this pre-formed building block with standard Fmoc-Thr(tBu)-OH followed by on-resin convergent O-glycosylation typically leads to catastrophic synthesis failures, characterized by overall coupling yields frequently dropping below 20% and poor anomeric stereocontrol. Furthermore, substituting the peracetylated sugar with a benzyl-protected analog (e.g., Fmoc-Thr(beta-D-Glc(OBzl)4)-OH) forces the use of harsh cleavage conditions such as anhydrous hydrogen fluoride (HF) or catalytic hydrogenation. These aggressive deprotection environments routinely degrade sulfur-containing or oxidation-sensitive amino acids (like Cysteine and Methionine), rendering generic or alternative-protection substitutions commercially unviable for complex peptide sequences [1].
Direct O-glycosylation of a resin-bound peptide suffers from severe steric hindrance and poor reactivity, often yielding less than 30% of the desired glycopeptide. In contrast, utilizing Fmoc-Thr(beta-D-Glc(Ac)4)-OH as a pre-formed building block allows for direct incorporation during automated SPPS. When activated with high-efficiency reagents like HATU/HOAt, the coupling efficiency of this sterically demanding building block routinely exceeds 90-95%, ensuring scalable production of homogeneous glycoforms [1].
| Evidence Dimension | Glycosylation / Incorporation Yield |
| Target Compound Data | >90-95% coupling efficiency per cycle using HATU/HOAt |
| Comparator Or Baseline | On-resin convergent glycosylation (<30% yield with poor stereocontrol) |
| Quantified Difference | Greater than 3-fold increase in successful glycosidic incorporation yield |
| Conditions | Automated Fmoc-SPPS using standard resin, activated with uronium/aminium salts |
Procuring the pre-glycosylated building block is mandatory to achieve commercially viable yields and absolute stereochemical control in glycopeptide manufacturing.
The O-acetyl protecting groups on Fmoc-Thr(beta-D-Glc(Ac)4)-OH provide a critical processing advantage over benzyl-protected alternatives. Benzyl ethers require highly acidic (HF, TFMSA) or reductive (hydrogenation) conditions for removal, which can degrade up to 40-50% of sensitive peptide sequences containing Met, Cys, or Trp. The peracetylated glucose, however, survives standard TFA cleavage intact and is quantitatively deprotected (>98% conversion) using mild methanolic ammonia or hydrazine, preserving the integrity of the fragile peptide backbone.
| Evidence Dimension | Sensitive Peptide Backbone Survival Rate |
| Target Compound Data | >98% intact peptide recovery after mild basic de-O-acetylation |
| Comparator Or Baseline | Benzyl-protected analogs (often <60% recovery due to HF/hydrogenation-induced degradation) |
| Quantified Difference | ~40% improvement in final recovery for sensitive sequences |
| Conditions | Global deprotection of Cys/Met-containing glycopeptides |
Buyers synthesizing complex, biologically active peptides must select acetyl-protected building blocks to prevent catastrophic loss of expensive peptide intermediates during final deprotection.
Due to the bulky peracetylated glucose moiety attached to the secondary alcohol of threonine, the alpha-amino group of Fmoc-Thr(beta-D-Glc(Ac)4)-OH exhibits reduced nucleophilicity and significant steric hindrance during SPPS. Standard coupling with HBTU/HOBt often results in sluggish kinetics and incomplete couplings (yielding ~70-80%). Transitioning to highly reactive coupling additives like HATU combined with HOAt overcomes this barrier, driving the coupling efficiency to >95% even in difficult sequence contexts [1].
| Evidence Dimension | Coupling Efficiency by Activator |
| Target Compound Data | >95% yield using HATU/HOAt |
| Comparator Or Baseline | 70-80% yield using standard HBTU/HOBt |
| Quantified Difference | 15-25% absolute increase in coupling yield per glycosylated residue |
| Conditions | Solid-phase peptide synthesis, 2-3 equivalents of amino acid, room temperature |
Procurement teams must co-purchase advanced coupling reagents (like HATU) alongside this building block to ensure maximum synthetic efficiency and minimize costly sequence deletions.
Directly leverages the high coupling efficiency of the pre-formed building block to construct dense O-linked glycopeptide arrays for cancer vaccine research and antibody epitope mapping, avoiding the low yields of convergent synthesis [1].
Utilizes the mild de-O-acetylation conditions of the acetyl-protected sugar to synthesize glycopeptides containing fragile residues (e.g., Cysteine, Methionine) without the degradation associated with harsh benzyl deprotection .
Provides absolute stereochemical control (pure beta-linkage) essential for isolating specific glycoforms to study receptor binding and protease stability, which is impossible to achieve reliably with convergent on-resin glycosylation[2].